molecular formula C6H6FIN2O B2405092 2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde CAS No. 2226181-98-0

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde

Cat. No. B2405092
CAS RN: 2226181-98-0
M. Wt: 268.03
InChI Key: ZLTUWHIUUBYMBQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H . The “2-(2-Fluoroethyl)” and “5-iodo” parts suggest that it has a fluoroethyl group and an iodine atom attached to the second and fifth positions of the pyrazole ring, respectively .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure would likely consist of a pyrazole ring with a fluoroethyl group (-CH2-CH2-F) attached to one carbon and an iodine atom attached to another carbon .


Chemical Reactions Analysis

The reactivity of this compound could be similar to other halogenated organic compounds. For instance, the iodine could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties would likely be influenced by the presence of the fluoroethyl group and the iodine atom. For example, the compound might have different polarity and reactivity compared to a simple pyrazole .

Scientific Research Applications

Fluorogenic Reagent for Liquid Chromatography

  • Research Context: 3-(2-Furoyl)quinoline-2-carbaldehyde, a related compound, has been developed as a fluorogenic derivatizing reagent for liquid chromatography. It forms highly fluorescent isoindoles upon reaction with primary amines, facilitating high-sensitivity analysis of amino acids by laser-induced fluorescence with an argon-ion laser (Beale, Hsieh, Wiesler, & Novotny, 1990).

Synthesis of 3-Fluoropyrroles

  • Research Context: Similar fluorinated pyrroles, like 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles, have been synthesized via electrophilic alpha,alpha-difluorination of imino bonds and subsequent aromatization. This methodology offers a new route for creating various 3-fluorinated pyrroles (Surmont et al., 2009).

Chemistry of Quinoline and Pyrazole Derivatives

  • Research Context: Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar, covers the synthesis of quinoline ring systems and the construction of fused heterocyclic systems. This also includes biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism would depend on the biological target .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. Based on similar compounds, it could potentially be harmful if inhaled, swallowed, or comes into contact with skin .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

2-(2-fluoroethyl)-5-iodopyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2O/c7-1-2-10-5(4-11)3-6(8)9-10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTUWHIUUBYMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CCF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde

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